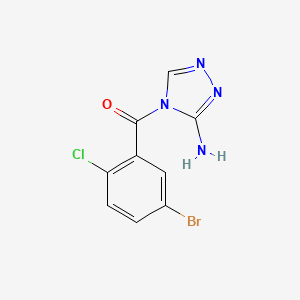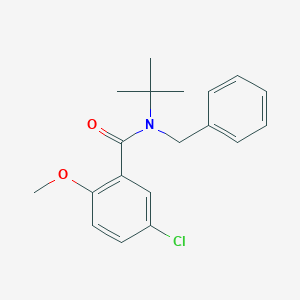
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, also known as BCTA, is a chemical compound that belongs to the class of triazole derivatives. BCTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to induce cytotoxicity in cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit antioxidant activity, which may contribute to its anticancer and antimicrobial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is its broad-spectrum anticancer and antimicrobial activity. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit significant activity against a wide range of cancer cell lines and microbial strains. However, the use of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments may be limited by its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine. One area of interest is the development of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine-based drug delivery systems for the targeted delivery of anticancer and antimicrobial agents. Another area of interest is the synthesis of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been reported to exhibit significant anticancer and antimicrobial activity, but its use in lab experiments may be limited by its low solubility in water and potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, as well as its potential applications in other fields.
Synthesemethoden
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be synthesized by reacting 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN4O/c10-5-1-2-7(11)6(3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQJDIGMZKYYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N2C=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)



![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)

![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)